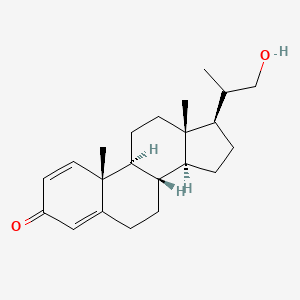
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2
概要
説明
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is a synthetic peptide composed of six amino acids: methionine, glycine, tryptophan, methionine, aspartic acid, and phenylalanine. The peptide is protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and has an amide group at the C-terminus. This compound is primarily used in scientific research and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Each subsequent amino acid is added sequentially, with the Boc group protecting the N-terminus of each amino acid to prevent unwanted reactions. The Boc group is removed using trifluoroacetic acid (TFA) before the next amino acid is added .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: TFA is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Deprotected peptide with a free N-terminus.
科学的研究の応用
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It is employed in drug development and design, particularly in the study of peptide-based therapeutics.
Industry: It is utilized in the development of biosensors and diagnostic assays
作用機序
The mechanism of action of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 depends on its specific application. In general, peptides like this one interact with molecular targets such as enzymes, receptors, or other proteins. The Boc group protects the N-terminus during synthesis but is removed for biological activity. The peptide can then bind to its target, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Tetragastrin (Trp-Met-Asp-Phe-NH2): A shorter peptide with similar amino acid composition.
Pentagastrin (Boc-beta Ala-Trp-Met-Asp-Phe-NH2): Contains an additional beta-alanine residue.
Gastrin-related peptide (Trp-Met-Arg-Phe-NH2): Similar structure but with an arginine residue instead of aspartic acid.
Uniqueness
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is unique due to its specific sequence and the presence of two methionine residues, which can undergo oxidation. The Boc protection allows for selective deprotection and functionalization, making it versatile for various research applications .
特性
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N8O10S2/c1-41(2,3)59-40(58)49-28(15-17-60-4)36(54)44-23-33(50)45-31(20-25-22-43-27-14-10-9-13-26(25)27)38(56)46-29(16-18-61-5)37(55)48-32(21-34(51)52)39(57)47-30(35(42)53)19-24-11-7-6-8-12-24/h6-14,22,28-32,43H,15-21,23H2,1-5H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,49,58)(H,51,52)/t28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNBFKNPGFMLFA-XDIGFQIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-3-[(E)-2-nitroethenyl]benzene](/img/structure/B1640960.png)









![2,4-Dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1641000.png)


